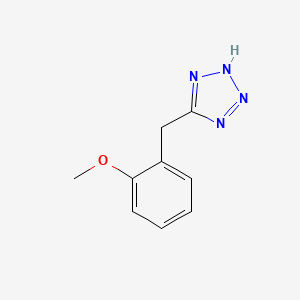

5-(2-methoxybenzyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methoxyphenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKMCYWOYBMUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Methoxybenzyl 1h Tetrazole and Its Analogues

Established Synthetic Pathways for the Tetrazole Ring System

The formation of the tetrazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods at the disposal of researchers. Among these, [3+2] cycloaddition reactions and multicomponent reactions (MCRs) are the most prominent and versatile.

[3+2] Cycloaddition Reactions of Nitrile Precursors with Azides

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most conventional and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. This reaction, a type of Huisgen cycloaddition, involves the 1,3-dipolar addition of an azide to the carbon-nitrogen triple bond of a nitrile.

The reaction is typically carried out using an azide source such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). The choice of solvent and catalyst plays a pivotal role in the reaction's efficiency and yield. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water. Various catalysts, including Lewis acids like zinc chloride (ZnCl₂) and copper sulfate (CuSO₄), as well as solid-supported acids like silica (B1680970) sulfuric acid, have been shown to effectively promote the reaction. The use of catalysts can lead to milder reaction conditions and improved yields. For instance, a silica-supported sulfuric acid has been demonstrated to be an efficient catalyst for the [3+2] cycloaddition of nitriles and sodium azide in DMF, affording a range of 5-substituted 1H-tetrazoles in high yields (72%-95%).

| Catalyst | Solvent | Temperature (°C) | General Yield Range |

|---|---|---|---|

| CuSO₄·5H₂O | DMSO | 140 | Good to Excellent |

| Silica Sulfuric Acid | DMF | Reflux | 72-95% |

| Zn(II) salts | Water | Reflux | High |

| None | DMF | Reflux | Moderate |

Multicomponent Reaction (MCR) Approaches to Tetrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules, including tetrazoles.

The Ugi and Passerini reactions are powerful isocyanide-based MCRs that have been adapted for the synthesis of tetrazole derivatives. In the context of tetrazole synthesis, the carboxylic acid component of the classical Ugi four-component reaction (Ugi-4CR) is replaced with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl azide (TMSN₃). This modification, known as the Ugi-tetrazole reaction, leads to the formation of 1,5-disubstituted tetrazoles. The reaction brings together an aldehyde or ketone, an amine, an isocyanide, and an azide source in a one-pot process.

Similarly, the Passerini three-component reaction (Passerini-3CR), which typically involves an oxo-component, a carboxylic acid, and an isocyanide, can be modified to produce α-acyloxy tetrazoles by substituting the carboxylic acid with an azide source. These MCR approaches are highly valued for their ability to rapidly generate diverse libraries of tetrazole-containing compounds from readily available starting materials. The choice of isocyanide, amine, and oxo-component can be widely varied, allowing for the introduction of a broad range of substituents onto the tetrazole scaffold.

Targeted Synthesis of 5-(2-methoxybenzyl)-1H-tetrazole

The synthesis of the specific compound this compound is typically achieved through the [3+2] cycloaddition of 2-methoxybenzyl cyanide with an azide source. The general principles of this reaction have been applied, with specific considerations for optimizing the yield and managing the regioselectivity of any subsequent reactions.

Optimization of Reaction Conditions and Reagent Stoichiometry

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of 5-substituted-1H-tetrazoles from nitriles, a variety of catalysts have been explored to enhance the rate and efficiency of the cycloaddition with sodium azide. The selection of the solvent is also crucial, with polar aprotic solvents like DMF and DMSO often providing good results. The stoichiometry of the reagents, particularly the ratio of the nitrile to the azide, is another important factor to control for optimal conversion. An excess of the azide is sometimes used to drive the reaction to completion, but this must be balanced with safety considerations, as azides can be hazardous.

| Parameter | Variables | General Observations |

|---|---|---|

| Catalyst | Lewis acids (e.g., ZnCl₂, CuSO₄), Brønsted acids, heterogeneous catalysts | Catalysts generally increase reaction rates and allow for milder conditions. |

| Solvent | DMF, DMSO, Water, Toluene | Polar aprotic solvents often give higher yields. Water can be a green and effective solvent, especially with certain catalysts. |

| Temperature | Room temperature to reflux | Higher temperatures generally accelerate the reaction, but can also lead to side products. |

| Reagent Ratio | Nitrile:Azide | A slight excess of azide can improve yields but requires careful handling. |

Regioselectivity Considerations in Substitution Patterns

For the synthesis of this compound, the primary cycloaddition reaction leads to a single product. However, if the resulting tetrazole undergoes further substitution, such as alkylation on the tetrazole ring, regioselectivity becomes a critical issue. The tetrazole anion can be alkylated at either the N-1 or N-2 position, leading to two different isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles.

The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position (in this case, the 2-methoxybenzyl group), the alkylating agent, the solvent, and the counterion. Generally, the electronic and steric properties of the 5-substituent play a significant role. Electron-withdrawing groups at the 5-position tend to favor the formation of the 2,5-disubstituted isomer, while electron-donating groups may favor the 1,5-isomer. The steric bulk of both the 5-substituent and the alkylating agent can also influence the regioselectivity, with bulkier groups often favoring substitution at the less sterically hindered N-2 position. A new rationale to explain the observed regioselectivity is based on the difference in the mechanism between first- and second-order nucleophilic substitutions.

Catalytic Strategies in Tetrazole Synthesis

Catalysis plays a pivotal role in the synthesis of tetrazoles by activating the nitrile group towards nucleophilic attack by the azide ion, thereby lowering the activation energy of the cycloaddition reaction. Both homogeneous and heterogeneous catalytic systems have been developed, offering distinct advantages in terms of efficiency, selectivity, and catalyst reusability.

Lewis Acid Catalysis (e.g., ZnBr₂, Scandium Triflate, Bismuth Chloride, Nano-TiCl₄.SiO₂)

Lewis acids are effective catalysts for the synthesis of 5-substituted-1H-tetrazoles. They function by coordinating to the nitrogen atom of the nitrile, which increases its electrophilicity and facilitates the subsequent cycloaddition with an azide.

Zinc Bromide (ZnBr₂): Zinc salts, particularly ZnBr₂, are widely used catalysts for tetrazole synthesis. The reaction of various nitriles with sodium azide in the presence of zinc salts proceeds readily in water, which offers a safer alternative to traditional organic solvents and minimizes the risk of liberating the highly toxic and explosive hydrazoic acid. organic-chemistry.org

Scandium Triflate (Sc(OTf)₃): Scandium triflate has been employed as a catalyst for the [3+2] cycloaddition, particularly under microwave irradiation. In a study involving the synthesis of 5-substituted 1H-tetrazoles, the reaction between 2-(2-methoxyphenyl)acetonitrile and sodium azide was catalyzed by scandium triflate in an isopropanol/water mixture (3:1) at 160 °C for 1 hour under microwave conditions. This specific reaction yielded this compound, albeit in a modest yield of 25%. thieme-connect.com

Bismuth Chloride (BiCl₃): Bismuth chloride has been demonstrated as an effective catalyst for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles in water. This method is applicable to a range of aryl, aliphatic, and vinyl nitriles, offering high yields under mild conditions. researchgate.netdntb.gov.ua

Nano-TiCl₄.SiO₂: A solid Lewis acid catalyst, nano-TiCl₄.SiO₂, has been developed for the synthesis of 5-substituted 1H-tetrazoles. This heterogeneous catalyst is prepared by reacting nano-SiO₂ with TiCl₄. It has proven to be highly efficient, with the synthesis of various tetrazoles from the corresponding nitriles and sodium azide being carried out in DMF under reflux for 2 hours. thieme-connect.comscielo.org.za A key advantage of this catalyst is its recoverability and reusability for at least three cycles without a significant loss of activity. springerprofessional.descielo.org.zajournals.co.za

The following table summarizes the use of various Lewis acid catalysts in the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst | Substrate Example | Solvent | Conditions | Yield (%) |

| Sc(OTf)₃ | 2-(2-methoxyphenyl)acetonitrile | i-PrOH/H₂O | MW, 160 °C, 1 h | 25 |

| BiCl₃ | Various aryl and aliphatic nitriles | H₂O | MW | High |

| Nano-TiCl₄.SiO₂ | Benzonitrile | DMF | Reflux, 2 h | 90 |

| ZnBr₂ | Various nitriles | H₂O | 100 °C+ | High |

Heterogeneous Catalysis (e.g., Graphene Oxide, Cu-Zn Alloy Nanopowder, MgFe₂O₄ Nanoparticles)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Various nanomaterials have been explored as effective catalysts for tetrazole synthesis.

Graphene Oxide (GO): Graphene and its derivatives have emerged as effective catalyst supports due to their large surface area and unique electronic properties. rsc.org Graphene oxide can be used to support metal nanoparticles, such as silver nanoparticles deposited on graphene oxide (AgNPs/GO), which serve as efficient heterogeneous catalysts. nih.gov Non-metal catalysis using graphene itself for the [2+3] cycloaddition of nitriles and sodium azide has also been reported, yielding moderate to good yields. researchgate.net

Cu-Zn Alloy Nanopowder: A nanopowder of Cu-Zn alloy has been utilized as a catalyst for the [3+2] cycloaddition reaction between various nitriles and sodium azide, leading to the synthesis of a series of 5-substituted 1H-tetrazoles. researchgate.net

MgFe₂O₄ Nanoparticles: Magnetic nanoparticles, such as copper ferrite (CuFe₂O₄) and magnesium ferrite (MgFe₂O₄), are particularly attractive as catalysts because they can be easily recovered from the reaction mixture using an external magnet. researchgate.netnih.gov Copper immobilized on MgZnFe₂O₄ nanoparticles has been developed as a green, reusable catalyst for other organic syntheses, and similar ferrite-based catalysts are effective for tetrazole formation. nih.govresearchgate.net These catalysts are valued for their high efficiency, stability, and eco-friendly nature. researchgate.netmdpi.com

The table below provides examples of heterogeneous catalysts used in the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst | Substrate Example | Solvent | Conditions | Yield (%) |

| Graphene | Various nitriles | DMF | 130 °C, 10-12 h | 60-70 |

| CuFe₂O₄ NPs | Various aryl nitriles | DMF | 120 °C | Good to Excellent |

| Cu-Zn Alloy NP | Various nitriles | DMF | Reflux | High |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In tetrazole synthesis, this involves utilizing alternative energy sources and environmentally benign reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis as it can dramatically reduce reaction times, often from hours to minutes, and improve product yields. lew.ro This technique has been successfully applied to the synthesis of 5-substituted-1H-tetrazoles. researchgate.net

The synthesis of this compound has been specifically reported using microwave heating. thieme-connect.com The reaction, catalyzed by scandium triflate in an isopropanol/water mixture, was completed in one hour. thieme-connect.com Other studies have utilized catalysts like bismuth chloride in water or porous materials such as H-Y and Al-MCM-41 under microwave irradiation to produce various tetrazole derivatives in high yields and short reaction times. dntb.gov.uaresearchgate.net The use of microwaves often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com

| Catalyst | Solvent | Reaction Time | Yield (%) |

| Sc(OTf)₃ | i-PrOH/H₂O | 1 h | 25 |

| BiCl₃ | H₂O | Short | High |

| H-Y / Al-MCM-41 | DMF | 15-60 min | up to 96 |

Ultrasonication-Enhanced Protocols

Ultrasound irradiation is another green energy source that can promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, which can accelerate reaction rates.

Ultrasound has been successfully applied to the synthesis of various tetrazole derivatives, including 1,5-disubstituted tetrazoles via Ugi-azide reactions. mdpi.commdpi.com These sonochemical methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.gov The protocols can sometimes be performed under solvent-free conditions, further contributing to a more sustainable process. mdpi.com

Solvent-Free or Aqueous Reaction Media

Replacing volatile and often toxic organic solvents with water or eliminating the solvent altogether is a cornerstone of green chemistry.

Aqueous Media: The synthesis of 5-substituted-1H-tetrazoles in water has been shown to be highly effective, particularly when catalyzed by zinc salts. organic-chemistry.org This approach is not only environmentally friendly but also enhances safety by minimizing the liberation of volatile hydrazoic acid, as the aqueous medium can be maintained at a slightly alkaline pH. organic-chemistry.org

Solvent-Free Conditions: Several protocols for tetrazole synthesis have been developed under solvent-free, or "neat," conditions. These reactions are often facilitated by microwave irradiation or ultrasonication. mdpi.comnih.gov For instance, the reaction of nitriles with sodium azide can be catalyzed by montmorillonite K-10 clay under microwave irradiation without any solvent, affording good yields in short reaction times. researchgate.net

Derivatization Strategies of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues. Derivatization can be strategically targeted at two primary locations: the nitrogen atoms of the tetrazole ring and the benzyl (B1604629) moiety. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

N-Alkylation and N-Acylation Reactions

The tetrazole ring contains a proton that can exist in tautomeric forms, primarily as the 1H and 2H tautomers nih.gov. This acidic proton can be readily substituted, making the tetrazole nitrogen atoms nucleophilic and susceptible to reaction with various electrophiles, most notably alkylating and acylating agents.

N-Alkylation

The N-alkylation of 5-substituted-1H-tetrazoles is a well-established synthetic transformation that typically results in a mixture of two regioisomers: the N-1 and N-2 alkylated products mdpi.comdntb.gov.uaresearchgate.net. The ratio of these isomers is influenced by several factors, including the nature of the substrate, the type of alkylating agent used, the solvent, and the reaction temperature. For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of a base like potassium carbonate yields a separable mixture of the 1,5- and 2,5-disubstituted regioisomers mdpi.comresearchgate.net. Similarly, reacting 1H-tetrazole derivatives with alkyl halides or other alkylating agents under basic conditions is a common strategy to produce these isomeric pairs acs.org. Another approach involves the diazotization of aliphatic amines, which has been shown to preferentially yield 2,5-disubstituted tetrazoles organic-chemistry.orgnih.gov.

The reaction proceeds via deprotonation of the tetrazole ring by a base, creating a tetrazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent to form the N-1 and N-2 substituted products. The separation of these isomers is typically achieved using chromatographic techniques.

| Reagent (R-X) | Conditions | Product 1 (N-1 Isomer) | Product 2 (N-2 Isomer) | Description |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | 1-Methyl-5-(2-methoxybenzyl)-1H-tetrazole | 2-Methyl-5-(2-methoxybenzyl)-2H-tetrazole | A standard methylation reaction yielding a mixture of N-1 and N-2 methyl isomers. |

| Benzyl Bromide (BnBr) | Base (e.g., NaH), Solvent (e.g., THF) | 1-Benzyl-5-(2-methoxybenzyl)-1H-tetrazole | 2-Benzyl-5-(2-methoxybenzyl)-2H-tetrazole | Benzylation results in two regioisomeric products that require separation. mdpi.com |

| Ethyl Bromoacetate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl 2-(5-(2-methoxybenzyl)-1H-tetrazol-1-yl)acetate | Ethyl 2-(5-(2-methoxybenzyl)-2H-tetrazol-2-yl)acetate | Introduces an ester functional group, providing a handle for further derivatization. |

N-Acylation

N-acylation of the tetrazole ring is another important derivatization strategy. The reaction with acylating agents, such as acid chlorides or anhydrides, typically occurs under basic conditions. The initially formed N-acylated tetrazoles can be stable compounds, but they are often highly reactive intermediates.

A significant application of N-acylation is in the Huisgen 1,3,4-oxadiazole synthesis researchgate.net. In this reaction, the 5-substituted-1H-tetrazole is acylated, and the resulting N-acyltetrazole undergoes a thermally promoted rearrangement with the extrusion of molecular nitrogen (N₂) to form a 2,5-disubstituted-1,3,4-oxadiazole acs.org. The choice of the acylating agent directly determines the substituent at the 2-position of the resulting oxadiazole ring. For example, reaction with acetic anhydride can yield the 2-methyl-5-substituted oxadiazole, while trifluoroacetic anhydride leads to the corresponding 2-trifluoromethyl derivative acs.org.

| Acylating Agent | Conditions | Intermediate | Final Product | Description |

|---|---|---|---|---|

| Acetic Anhydride ((CH₃CO)₂O) | Heat (e.g., 120 °C) | N-acetyl-5-(2-methoxybenzyl)tetrazole | 2-Methyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole | The N-acylated intermediate rearranges upon heating to form a stable oxadiazole ring. acs.org |

| Benzoyl Chloride (PhCOCl) | Base (e.g., Pyridine), Heat | N-benzoyl-5-(2-methoxybenzyl)tetrazole | 2-Phenyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole | This reaction allows for the introduction of an aryl substituent onto the resulting oxadiazole. |

Functionalization of the Benzyl Moiety

The benzyl portion of this compound contains an activated aromatic ring that is amenable to further functionalization, primarily through electrophilic aromatic substitution. The substituents already present on the ring—the methoxy (B1213986) group (-OCH₃) and the tetrazolylmethyl group (-CH₂-C₄HN₄)—dictate the position of incoming electrophiles.

The methoxy group is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect. The tetrazolylmethyl group is generally considered to be weakly deactivating and meta-directing. In electrophilic substitution reactions, the powerful activating effect of the methoxy group will dominate the directing effects.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 3, 5, and 6 of the benzene (B151609) ring. Position 6 (ortho to the methoxy group) is sterically hindered by the adjacent tetrazolylmethyl group. Therefore, substitution is most likely to occur at position 5 (para to the methoxy group) and position 3 (ortho to the methoxy group). Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce new functional groups onto this aromatic ring, thereby creating a new library of compounds for further investigation.

| Reaction | Reagents | Expected Major Product(s) | Description |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(2-methoxy-5-nitrobenzyl)-1H-tetrazole and 5-(2-methoxy-3-nitrobenzyl)-1H-tetrazole | Introduction of a nitro group, which can be further reduced to an amine. |

| Bromination | Br₂, FeBr₃ or NBS | 5-(5-bromo-2-methoxybenzyl)-1H-tetrazole | Introduction of a bromine atom, often directed to the less sterically hindered para position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(5-acyl-2-methoxybenzyl)-1H-tetrazole | Introduction of an acyl group, typically at the para position to the methoxy group. |

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available analytical data for the chemical compound this compound. Despite extensive searches for its structural elucidation and advanced spectroscopic characterization, specific experimental data for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra could not be located in publicly accessible records.

The requested detailed analysis, which was to include ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (HSQC, COSY), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy, cannot be compiled at this time due to the absence of this specific information in the scientific domain.

While the synthesis of related compounds, such as 5-substituted-1H-tetrazoles, is documented in the literature, the specific compound this compound and its associated spectroscopic data are not described. For instance, studies on various 5-benzyl-1H-tetrazole derivatives provide a general framework for the types of signals to be expected in their spectra. However, the precise chemical shifts and coupling constants in NMR, the exact mass in HRMS, and the characteristic vibrational frequencies in IR spectroscopy are unique to each molecule and cannot be accurately extrapolated from analogues without direct experimental measurement.

The synthesis of a related compound, 5-(2-methoxybenzyl)-1H-triazole, has been reported, but this is a different heterocyclic system, and its data is not applicable to the tetrazole .

Without primary sources containing the experimental spectroscopic data for this compound, it is not possible to generate the scientifically accurate and detailed article as requested. The creation of such an article would require either the actual synthesis and analysis of the compound or the discovery of existing but currently unfindable research that details these properties.

Therefore, the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) Techniques, and Infrared (IR) Spectroscopy, along with their respective sub-sections and data tables, cannot be provided.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 2 Methoxybenzyl 1h Tetrazole

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 5-(2-methoxybenzyl)-1H-tetrazole, UV-Vis spectroscopy provides insights into the π-electron systems of the benzene (B151609) and tetrazole rings. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The spectrum of a tetrazole derivative is expected to show absorptions corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are typically associated with the aromatic systems of the methoxybenzyl group and the tetrazole ring, while the lower-energy n → π* transitions involve the non-bonding electrons on the nitrogen atoms of the tetrazole ring.

While specific experimental UV-Vis data for this compound is not extensively detailed in the available literature, analysis of related compounds provides valuable context. For instance, unsubstituted tetrazoles generally exhibit maximum absorption in the vacuum UV region (< 200 nm). pnrjournal.com However, substitution on the tetrazole ring, particularly with chromophoric groups like the benzyl (B1604629) group, shifts the absorption to longer wavelengths. A study on 5-(benzylthio)-1H-tetrazole dissolved in DMSO showed a single absorbance peak at 271 nm. pnrjournal.com Another investigation involving a more complex bis-tetrazole derivative noted an absorbance maximum at 258 nm. researchgate.net These findings suggest that this compound would likely exhibit significant absorption in the 250-280 nm range, attributable to the electronic transitions within its conjugated system.

Table 1: UV-Vis Absorption Data for Related Tetrazole Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 5-(Benzylthio)-1H-tetrazole | DMSO | 271 | pnrjournal.com |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the absolute structure of a crystalline solid. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

A complete crystal structure determination for this compound has not been reported in the surveyed literature. However, the crystallographic analysis of the closely related compound, 5-(4-ethoxybenzyl)-1H-tetrazole, provides a representative model for the structural characteristics of this class of compounds. nih.gov

In the crystal structure of 5-(4-ethoxybenzyl)-1H-tetrazole, the molecule consists of a benzene ring and a tetrazole ring that are not coplanar; they form a significant dihedral angle of 67.52 (2)°. nih.gov This twisting is a common feature in such linked-ring systems. The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link adjacent molecules into chains. nih.gov This type of hydrogen bonding is a characteristic interaction for 1H-tetrazoles, significantly influencing their physical properties. nih.govnii.ac.jp Additionally, π–π interactions between the tetrazole rings of neighboring molecules are suggested by the relatively short distance between their centroids (3.760 (3) Å), further contributing to the stability of the crystal lattice. nih.gov

The crystallographic data for this related compound are summarized below.

Table 2: Crystallographic Data for the Related Compound 5-(4-Ethoxybenzyl)-1H-tetrazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₄O | nih.gov |

| Formula Weight | 204.23 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 5.3781 (11) | nih.gov |

| b (Å) | 10.155 (2) | nih.gov |

| c (Å) | 18.508 (4) | nih.gov |

| β (°) | 92.48 (3) | nih.gov |

| Volume (ų) | 1009.9 (4) | nih.gov |

| Z | 4 | |

| Density (calculated) (Mg/m³) | 1.344 | |

| Absorption Coefficient (mm⁻¹) | 0.093 |

This data is for the structurally similar compound 5-(4-ethoxybenzyl)-1H-tetrazole and serves as an illustrative example.

Elemental Analysis (CHNS)

Elemental analysis is a crucial analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.net For a novel synthesized compound like this compound, this technique provides fundamental confirmation of its elemental composition and purity. The method typically involves the dynamic flash combustion of a small, precisely weighed sample in an oxygen-rich environment. ubc.cathermofisher.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. thermofisher.com

The experimentally determined weight percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula. For publication in scientific journals, the experimental values must typically be within ±0.4% of the calculated values, confirming the empirical formula and indicating a high degree of sample purity. ubc.ca

The theoretical elemental composition for this compound (C₉H₁₀N₄O) has been calculated and is presented in the table below.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₉H₁₀N₄O

| Element | Theoretical Mass % | Found (Experimental) % |

|---|---|---|

| Carbon (C) | 56.83 | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 5.30 | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 29.46 | Typically within ±0.4% of theoretical |

Note: Experimental "Found" values are obtained from actual laboratory analysis of a purified sample.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-aza-1,2,4,6-cycloheptatetraene |

| 1H-tetrazole |

| 3-Methoxy-1-phenyl-1H-diazirene |

| This compound |

| 5-(4-Ethoxybenzyl)-1H-tetrazole |

| 5-(benzylthio)-1H-tetrazole |

| 5-methoxy-1-phenyl-1H-tetrazole |

| (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole |

| 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]3-phenylazapentane |

| methylcyanate |

| phenylazide |

Computational and Theoretical Investigations of 5 2 Methoxybenzyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 5-(2-methoxybenzyl)-1H-tetrazole, these methods are employed to determine its stable geometric and electronic configurations.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of tetrazole derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry of this compound. researchgate.netresearchgate.net These studies typically involve the use of Pople-style basis sets, such as 6-311++G(d,p), to provide a good description of the electronic distribution, including polarization and diffuse functions which are important for capturing the nuances of the tetrazole ring and the methoxy (B1213986) group. researchgate.netpnrjournal.com

The planarity and aromaticity of the tetrazole ring are also of interest. DFT calculations can provide insights into the bond orders and electron delocalization within the tetrazole ring, confirming its aromatic character which is crucial for its chemical stability and its role as a bioisostere for carboxylic acids.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Tetrazole Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | cc-pVDZ | Geometry optimization and frequency analysis | researchgate.net |

| B3LYP | 6-311++G(d,p) | Structural and electronic property calculations | researchgate.net |

| PBE1PBE | 6-311G** | Structural and spectroscopic analysis | researchgate.net |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more precise energy and orbital analysis. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more accurate calculations of the total energy and orbital energies of this compound.

Ab initio calculations are particularly valuable for obtaining accurate ionization potentials and electron affinities, which are related to the energies of the frontier molecular orbitals. researchgate.net These methods can also be used to study the tautomeric equilibrium between the 1H- and 2H-forms of the tetrazole ring, providing insights into their relative stabilities. For many 5-substituted-1H-tetrazoles, the 1H-tautomer is found to be more stable, a finding that can be corroborated by high-level ab initio calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time at a given temperature. nih.gov

The methoxybenzyl group in this compound is not rigid and can exhibit considerable conformational flexibility. The key degrees of freedom include the rotation around the C-C bond connecting the benzyl (B1604629) group to the tetrazole ring and the rotation of the methoxy group.

MD simulations can be used to explore the potential energy surface associated with these rotations and to identify the most stable conformers and the energy barriers between them. These simulations would typically be performed in a solvent box (e.g., water) to mimic physiological conditions, as the solvent can have a significant impact on the conformational preferences. The results of such simulations can reveal the dominant conformations of the molecule in solution and the timescale of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets, as the active conformation may not be the one with the lowest energy in the gas phase.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides insights into the chemical reactivity and spectroscopic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyl ring, while the LUMO is likely to be distributed over the electron-deficient tetrazole ring. nih.gov The presence of the electron-donating methoxy group at the ortho position of the benzyl ring would be expected to raise the energy of the HOMO compared to an unsubstituted benzyltetrazole, potentially making the molecule more susceptible to electrophilic attack on the benzene (B151609) ring.

DFT calculations are commonly used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.com The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Related Tetrazole Derivatives Calculated using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-1H-tetrazole | -7.4207 | -2.0310 | 5.3897 | arkat-usa.org |

| 1-(4-methoxyphenyl)-1H-tetrazole | -7.1183 | -1.8234 | 5.2949 | arkat-usa.org |

| 5-vinyl-1H-tetrazole | -7.89 | -1.50 | 6.39 | mdpi.com |

Note: The values presented are from different studies and computational levels and are for illustrative purposes to show the typical range for tetrazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Computational analysis through Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules. researchgate.netresearchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, an MEP map would reveal the electrostatic potential across the molecule.

Typically, in such maps, negative potential regions, indicated by red and yellow colors, highlight areas with an excess of electrons, which are susceptible to attack by electrophiles. These are often located around electronegative atoms like nitrogen. In the context of the tetrazole ring, the nitrogen atoms are expected to be centers of negative potential. researchgate.net Conversely, positive potential regions, shown in blue, indicate an electron deficiency and are the likely sites for nucleophilic attack. researchgate.net These are commonly found around hydrogen atoms.

The MEP map for this compound would specifically highlight the nitrogen atoms of the tetrazole ring as the primary sites for electrophilic interaction. The hydrogen atom attached to the tetrazole ring (in the 1H- or 2H-tautomer) would represent a significant positive potential region. The oxygen atom of the methoxy group would also exhibit negative potential, while the hydrogens of the benzyl and methoxy groups would show positive potential. This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization, which contribute to molecular stability. inorgchemres.orgresearchgate.net For this compound, NBO analysis would quantify the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals.

The key interactions revealed by NBO analysis are the transfers of electron density from lone pair (LP) orbitals of the nitrogen and oxygen atoms to the antibonding (π) orbitals of the aromatic rings (tetrazole and benzene). These LP → π interactions are indicative of conjugation and contribute significantly to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense and stabilizing interaction.

In this compound, significant E(2) values would be expected for interactions involving the lone pairs of the tetrazole nitrogens and the π* orbitals of the ring, as well as interactions between the oxygen lone pairs of the methoxy group and the π* orbitals of the benzene ring. This analysis helps in understanding the electronic communication between the substituent and the tetrazole ring system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N2 | π* (N3-N4) | 18.5 | Intramolecular Hyperconjugation |

| LP (1) N4 | π* (N2-N3) | 22.1 | Intramolecular Hyperconjugation |

Tautomerism and Isomerism Studies of the Tetrazole Ring

5-substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. These arise from the different possible positions of the proton on the nitrogen atoms of the tetrazole ring. The position of this equilibrium is a critical aspect of their chemistry, as the two tautomers exhibit different physicochemical and biological properties. researchgate.net

Relative Thermodynamic Stability of 1H- and 2H-Tautomers

Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative thermodynamic stabilities of the 1H- and 2H-tautomers of 5-substituted tetrazoles. researchgate.net These calculations typically involve geometry optimization of both tautomers followed by a calculation of their electronic energies. The tautomer with the lower energy is considered the more stable form.

For a wide range of 5-substituted tetrazoles, theoretical calculations have consistently shown that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer. researchgate.net The energy difference between the two forms, however, can be influenced by factors such as the nature of the substituent and the solvent environment. In the gas phase, the 2H-tautomer is generally favored.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| 1H-tautomer | DFT/B3LYP/6-311++G** | +2.0 to +5.0 | Less Stable |

Influence of the Methoxybenzyl Substituent on Tautomeric Equilibrium

The electronic nature of the substituent at the C5 position of the tetrazole ring plays a significant role in modulating the tautomeric equilibrium. Substituents can influence the relative stabilities of the 1H- and 2H-tautomers through inductive and resonance effects.

The 2-methoxybenzyl group is generally considered to be an electron-donating group, primarily due to the resonance effect of the methoxy substituent on the benzyl ring. Electron-donating groups tend to increase the electron density in the tetrazole ring system. This increased electron density can differentially stabilize one tautomer over the other. Theoretical studies on other substituted heterocycles show that electron-donating groups can influence the tautomeric preference, although the specific impact on the 1H/2H equilibrium in this compound would require specific computational investigation. nih.gov The interplay of steric hindrance from the ortho-substituted benzyl group and the electronic effects of the methoxy group will ultimately determine the precise position of the tautomeric equilibrium.

Molecular Interaction Studies and Mechanistic Insights of 5 2 Methoxybenzyl 1h Tetrazole

Exploration of Bioisosteric Principles in Molecular Recognition

Bioisosterism is a fundamental strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties to improve the molecule's potency, selectivity, or metabolic stability. The 1H-tetrazole ring is a classic example of a bioisostere, and its application in molecules like 5-(2-methoxybenzyl)-1H-tetrazole is a subject of significant interest. nih.govbeilstein-journals.org

The 5-substituted-1H-tetrazole ring is widely recognized as a successful bioisosteric replacement for the carboxylic acid group. beilstein-journals.orgnih.gov This mimicry is attributed to several shared physicochemical properties that are critical for molecular recognition by biological targets. nih.gov

The key similarities between the tetrazole and carboxylic acid groups include:

Acidity : The N-H proton of the 1H-tetrazole ring is acidic, with a pKa value typically ranging from 4.5 to 4.9, which is very similar to that of many carboxylic acids. d-nb.info This allows the tetrazole to exist as an anion at physiological pH, mimicking the carboxylate anion.

Charge Distribution : The negative charge of the resulting tetrazolate anion is delocalized over the four nitrogen atoms of the ring, similar to the charge delocalization across the two oxygen atoms of a carboxylate group. rsc.org

Hydrogen Bonding Capacity : The tetrazole ring acts as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp² hybridized nitrogen atoms). nih.govnih.gov This dual functionality mirrors the hydrogen bonding capabilities of a carboxylic acid.

Stereoelectronic Properties : The planar, aromatic nature of the tetrazole ring provides a rigid scaffold with a defined geometry for interaction, comparable to the planar carboxyl group.

This bioisosteric relationship allows this compound to potentially engage with biological receptors that normally bind endogenous ligands containing a carboxylic acid, while often conferring advantages such as increased metabolic stability against degradation pathways like β-oxidation. nih.gov

| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-Tetrazole (R-CN4H) | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-4.9 | d-nb.info |

| Anionic Form | Carboxylate (R-COO-) | Tetrazolate (R-CN4-) | nih.gov |

| Hydrogen Bond Donor | -OH group | >N-H group | nih.gov |

| Hydrogen Bond Acceptor | C=O oxygen | sp2 Ring Nitrogens | nih.gov |

| Metabolic Stability | Susceptible to conjugation/reduction | Generally more resistant to metabolism | nih.gov |

While 5-substituted-1H-tetrazoles are primarily considered carboxylic acid mimics, the tetrazole scaffold, particularly when 1,5-disubstituted, can also function as a bioisostere for amide bonds. acs.org Specifically, they are effective surrogates for the cis-conformation of an amide bond, a feature that is less common but conformationally important in certain peptides and peptidomimetics. acs.org

For a monosubstituted compound like this compound, the direct mimicry of an amide bond is less pronounced than in its 1,5-disubstituted counterparts. However, the arrangement of nitrogen atoms and the ring's electronic structure can still present a spatial and electronic arrangement that can engage in interactions typically formed by amide groups, such as participating in hydrogen bond networks. nih.govbeilstein-journals.org

Investigation of Binding Modes and Intermolecular Interactions

The biological activity of this compound is underpinned by its ability to form specific non-covalent interactions with macromolecular targets. These interactions dictate the molecule's binding affinity and selectivity.

Hydrogen bonds are critical for the specific recognition of ligands by biological receptors. The this compound molecule possesses multiple sites for such interactions.

Donor: The acidic proton on the tetrazole ring's nitrogen (N-H) serves as an effective hydrogen bond donor. nih.gov

Acceptors: The sp² hybridized nitrogen atoms (at positions 2, 3, and 4) are electronegative and can act as hydrogen bond acceptors. nih.govacs.org

In studies of related tetrazole-containing compounds, specific hydrogen bonding interactions with amino acid residues in protein binding pockets have been observed. For instance, the nitrogen atoms of the tetrazole ring have been shown to form hydrogen bonds with residues like asparagine (Asn) and lysine (B10760008) (Lys). nih.gov It is plausible that this compound could engage in similar interactions, with the N-H group donating a hydrogen bond to an acceptor on a protein (e.g., a backbone carbonyl) and the ring nitrogens accepting hydrogen bonds from donor residues (e.g., the side chain of Asn or the backbone N-H of other residues). nih.gov

The presence of two aromatic systems in this compound—the tetrazole ring and the methoxy-substituted phenyl ring—makes it highly susceptible to engaging in π–π stacking interactions. nih.gov These interactions are common in protein-ligand binding and contribute significantly to affinity.

Tetrazole-Aromatic Ring Stacking: The electron-rich tetrazole ring can stack with aromatic amino acid side chains such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions can occur in parallel-displaced or T-shaped (edge-to-face) arrangements. acs.org

Benzyl-Aromatic Ring Stacking: The 2-methoxybenzyl group can also participate in π–π stacking with the same aromatic residues.

Intramolecular and Intermolecular π–π Stacking: In crystal structures of similar molecules, π–π interactions between the tetrazole rings of adjacent molecules have been observed, suggesting a potential for self-association or stacking within a binding site. nih.gov

Steric Effects: The benzyl (B1604629) linker provides rotational flexibility, allowing the molecule to adopt various conformations to fit optimally within a binding pocket. The position of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces steric bulk that can influence the preferred orientation of the phenyl ring relative to the tetrazole moiety, potentially favoring or disfavoring certain binding poses.

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group. Through resonance and inductive effects, it increases the electron density of the attached phenyl ring. This electronic modification can influence the strength of π–π stacking and other electrostatic interactions. researchgate.net Furthermore, the electronic nature of substituents on the phenyl ring can modulate the acidity (pKa) of the tetrazole N-H, which in turn affects hydrogen bonding strength and the molecule's ionization state at a given pH. d-nb.inforesearchgate.net The oxygen atom of the methoxy group can also act as an additional hydrogen bond acceptor, further enhancing the molecule's interaction profile.

| Interaction Type | Participating Moiety of the Molecule | Potential Interacting Partner (in a Bioreceptor) | Reference |

|---|---|---|---|

| Hydrogen Bond Donation | Tetrazole N-H | Asp, Glu, Carbonyl oxygen | nih.govnih.gov |

| Hydrogen Bond Acceptance | Tetrazole sp2 Nitrogens, Methoxy Oxygen | Asn, Gln, Lys, Arg, Ser, Thr | nih.govacs.org |

| π–π Stacking | Tetrazole Ring, Phenyl Ring | Phe, Tyr, Trp | nih.govacs.org |

| Hydrophobic Interactions | Benzyl CH2, Phenyl Ring | Ala, Val, Leu, Ile | acs.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For tetrazole derivatives, SAR studies have revealed key structural features that influence their biological activities.

In analogues, the modification of substituents on the benzyl ring and the tetrazole ring can significantly alter molecular interactions. For instance, in a series of phenyltetrazolyl-phenylamides, it was found that small electron-donating groups on the outer phenyl rings generally led to high modulatory potency on the ABCG2 efflux protein, whereas electron-withdrawing groups and bulky moieties tended to decrease it. ebi.ac.uk This suggests that the electronic properties and steric bulk of substituents on the benzyl portion of this compound analogues would likely play a critical role in their interactions with biological targets. The methoxy group at the ortho position of the benzyl ring in this compound is an electron-donating group, which, based on analogous studies, could contribute favorably to its molecular interactions.

Furthermore, the tetrazole ring itself can participate in hydrogen bonding, which is often a predominant factor in the binding of active molecules to their biological targets. nih.gov The ability of all nitrogen atoms in the tetrazole ring to act as hydrogen bond acceptors can enhance interactions with a receptor site compared to a carboxylate anion. nih.gov

The biological activity of tetrazole derivatives is closely linked to their structural features. Systematic changes in the structure of a series of related compounds can lead to regular changes in their physicochemical and biological properties. nih.gov

In studies on 1,5-diaryl substituted tetrazoles as analogues of Combretastatin (B1194345) A-4, it was found that the nature of the substituent on the phenyl ring at the C-5 position of the tetrazole ring had a significant impact on antiproliferative activity. nih.gov Specifically, a 4'-ethoxyphenyl group at this position resulted in maximal activity. nih.gov This highlights the importance of the substitution pattern on the aromatic ring attached to the tetrazole core for biological efficacy. While this study did not specifically include a 2-methoxybenzyl group, it underscores the principle that modifications to the benzyl moiety of this compound would be expected to modulate its biological activity.

In another study on pyrazole-linked tetrazole derivatives, compounds with halogens at the meta position of the phenyl ring exhibited higher antimicrobial activity, while those with electron-donating groups showed lower inhibition. nih.gov This suggests that the electronic nature of the substituent on the benzyl ring is a key determinant of the biological activity of such tetrazole derivatives.

Mechanistic Investigations in Cellular and Subcellular Models (Preclinical)

Preclinical mechanistic investigations in cellular and subcellular models are essential to understand how a compound exerts its biological effects.

In a different class of compounds, new (2-methoxyphenyl)piperazine derivatives were evaluated as 5-HT1A receptor ligands. nih.gov These studies emphasize that the electronic distribution within the molecule can influence receptor affinity. nih.gov Although these studies are not on tetrazole compounds, they highlight the potential role of the 2-methoxybenzyl group in receptor interactions.

General approaches to determine drug-receptor residence times involve radioligand binding and functional assays, which provide direct information on the kinetics of binding. rsc.orgfrontiersin.org Such studies would be necessary to elucidate the specific receptor interaction profile of this compound.

The tetrazole scaffold is present in various enzyme inhibitors. For instance, a series of 1,5-disubstituted α-amino tetrazole derivatives were identified as non-covalent inhibitors of caspase-1, an enzyme involved in inflammation. nih.gov The study highlighted the importance of the substituents on the tetrazole ring for inhibitory potency, with a neopentyl residue showing the best activity in one series. nih.gov

In another study, tetrazole derivatives were evaluated as inhibitors of cyclooxygenase (COX) isozymes, with one compound showing effective and selective COX-2 inhibition. nih.gov Molecular docking studies suggested that a SO2NH2 group was a key pharmacophore for this activity. nih.gov

While these studies are on different classes of tetrazole derivatives, they demonstrate the potential of the tetrazole scaffold to be incorporated into potent and selective enzyme inhibitors. Specific enzyme inhibition assays for this compound would be required to determine its specific enzyme modulation profile.

Numerous tetrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For example, a series of 1,5-diaryl substituted 1,2,3,4-tetrazoles showed potent antiproliferative activity, with some compounds being significantly more active than the natural antimitotic agent combretastatin A-4. nih.gov The most active compounds in this series induced apoptosis through the mitochondrial pathway. nih.gov

Another study on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles identified them as microtubule destabilizers with noteworthy potency against various cancer cell lines, including SGC-7901, A549, and HeLa cells. chemrevlett.com These compounds were found to arrest the cell cycle in the G2/M phase. chemrevlett.com

While direct antiproliferative data for this compound is not available in the reviewed literature, the consistent anticancer activity observed in a wide range of tetrazole analogues suggests that this compound could also exhibit such properties. The specific potency and mechanism would likely depend on the interplay between the tetrazole ring and the 2-methoxybenzyl substituent.

Table of Antiproliferative Activity of Selected Tetrazole Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,5-diaryl substituted 1,2,3,4-tetrazole (Compound 4l) | HL-60 | 0.0013 | nih.gov |

| 1,5-diaryl substituted 1,2,3,4-tetrazole (Compound 5b) | HL-60 | 0.0003 | nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol (Compound 6-31) | SGC-7901 | Not specified | chemrevlett.com |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol (Compound 6-31) | A549 | Not specified | chemrevlett.com |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol (Compound 6-31) | HeLa | Not specified | chemrevlett.com |

Investigation of Antimicrobial Interactions in in vitro Models

The antimicrobial potential of tetrazole derivatives, particularly those with substituted benzyl moieties, has been a subject of significant research interest. While specific in vitro antimicrobial data for this compound is not extensively available in publicly accessible literature, studies on closely related 5-substituted benzyl-1H-tetrazole derivatives provide valuable insights into the potential antimicrobial profile of this class of compounds. These investigations reveal a broad spectrum of activity against various pathogenic bacteria and fungi, suggesting that the tetrazole scaffold, in combination with a benzyl group, is a promising pharmacophore for the development of new antimicrobial agents.

Research into various 5-substituted aryl and benzyl tetrazole derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study on 5-substituted heteroaryl, vinyl, benzylic, and aliphatic tetrazole derivatives showed that the most active compounds exhibited minimum inhibitory concentration (MIC) values between 125-250 µg/mL against Escherichia coli. nih.gov Another investigation into 5-substituted aryl 1H-tetrazole derivatives reported similar MIC values of 125-250 mg/mL against Staphylococcus aureus and Escherichia coli. nih.gov

A noteworthy finding in these studies is the synergistic effect observed when tetrazole derivatives are used in combination with existing antibiotics. For example, the antibacterial activity of certain benzylic and aliphatic tetrazole derivatives was significantly enhanced when combined with trimethoprim (B1683648), resulting in MIC values as low as 0.98-7.81 µg/mL against E. coli and S. aureus. nih.gov A similar synergistic effect with trimethoprim was also observed for 5-substituted aryl 1H-tetrazoles, with MIC values ranging from 0.24-1.95 mg/mL against E. coli and 3.91-31.3 mg/mL against S. aureus. nih.gov This suggests that these tetrazole compounds may act on pathways that are complementary to those targeted by conventional antibiotics, potentially offering a strategy to combat drug resistance.

The antimicrobial activity is not limited to bacteria. Studies have also explored the antifungal properties of tetrazole derivatives. For example, various triazole derivatives with a 5-substituted tetrazole structure have been evaluated for their in vitro antifungal activity against Aspergillus spp., Cryptococcus neoformans, and Candida spp. nih.gov

The general findings from studies on related compounds are summarized in the tables below, showcasing the range of microorganisms tested and the observed antimicrobial activities. It is important to note that these results are for various derivatives and not specifically for this compound.

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Observations | Reference |

| 5-Substituted Benzylic Tetrazoles | Escherichia coli | 125-250 | Stand-alone activity. | nih.gov |

| 5-Substituted Benzylic Tetrazoles | Escherichia coli | 0.98-7.81 | In combination with trimethoprim. | nih.gov |

| 5-Substituted Benzylic Tetrazoles | Staphylococcus aureus | 0.98-7.81 | In combination with trimethoprim. | nih.gov |

| 5-Substituted Aryl 1H-Tetrazoles | Staphylococcus aureus | 125-250 | Stand-alone activity. | nih.gov |

| 5-Substituted Aryl 1H-Tetrazoles | Escherichia coli | 125-250 | Stand-alone activity. | nih.gov |

| 5-Substituted Aryl 1H-Tetrazoles | Escherichia coli | 0.24-1.95 (mg/mL) | In combination with trimethoprim. | nih.gov |

| 5-Substituted Aryl 1H-Tetrazoles | Staphylococcus aureus | 3.91-31.3 (mg/mL) | In combination with trimethoprim. | nih.gov |

Table 2: Antifungal Activity of Selected Tetrazole Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Triazole derivatives with 5-substituted tetrazole | Aspergillus spp. | Good antifungal activity | nih.gov |

| Triazole derivatives with 5-substituted tetrazole | Cryptococcus neoformans | Good antifungal activity | nih.gov |

| Triazole derivatives with 5-substituted tetrazole | Candida spp. | Good antifungal activity | nih.gov |

These findings collectively suggest that the this compound scaffold is a promising area for further antimicrobial research. The presence of the methoxybenzyl group may influence the lipophilicity and electronic properties of the molecule, which could in turn modulate its interaction with microbial targets. Further in vitro studies on this compound are warranted to determine its specific antimicrobial spectrum and potency.

Advanced Research Applications of 5 2 Methoxybenzyl 1h Tetrazole

Role as a Synthetic Building Block and Intermediate in Complex Molecule Construction

The utility of 5-substituted-1H-tetrazoles as foundational units, or "building blocks," in organic synthesis is well-established. nih.govrsc.org These compounds provide a robust and versatile scaffold for constructing more elaborate molecular architectures. nih.gov The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the drug-like properties of molecules, which drives the need for efficient synthetic methods to incorporate this moiety. beilstein-journals.orgacs.org The development of novel tetrazole-based building blocks is a key strategy for generating libraries of complex molecules for screening in medicinal chemistry programs. nih.govbeilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. nih.gov This approach is valued for its atom economy, simplicity, and speed. beilstein-journals.org Tetrazoles are increasingly being incorporated into MCRs to create diverse and complex molecular scaffolds. beilstein-journals.orgnih.gov

A prominent example is the Ugi-tetrazole four-component reaction (UT-4CR), which differs from the classic Ugi reaction in that an azide (B81097) source traps an intermediate nitrilium ion, leading to the formation of a 1,5-disubstituted tetrazole. acs.org This reaction demonstrates the capacity of the tetrazole-forming step to be integrated into a convergent synthetic strategy. While specific examples detailing the use of 5-(2-methoxybenzyl)-1H-tetrazole in MCRs are not extensively documented, its structure is amenable to such transformations. A novel strategy involves using pre-formed tetrazole aldehydes as building blocks, which can then participate in reactions like the Passerini and Ugi MCRs to create a wide array of functionalized, drug-like molecules. beilstein-journals.org This "building block approach" allows the tetrazole ring to be conveniently introduced into a scaffold rather than being constructed de novo for each target molecule. nih.gov

Table 1: Examples of Multicomponent Reactions Involving Tetrazole Synthesis

| Reaction Name | Components | Product Type | Key Feature |

|---|---|---|---|

| Ugi-Tetrazole (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Azide (e.g., TMSN₃) | 1,5-disubstituted tetrazole | Forms the tetrazole ring as part of the MCR process. acs.org |

| Passerini-Tetrazole (PT-3CR) | Isocyanide, Azide, Aldehyde/Ketone | α-acyloxy tetrazole | Efficiently creates functionalized tetrazole building blocks. beilstein-journals.org |

| Bismuth-Promoted 3-Component Reaction | Amine, Phenyl isothiocyanate, NaN₃ | 5-aminotetrazole | Offers high yields and short reaction times under microwave heating. acs.org |

Beyond its direct incorporation, this compound serves as a precursor for more complex heterocyclic frameworks. The inherent reactivity of the tetrazole ring and the potential for functionalization on the benzyl (B1604629) substituent allow it to be a starting point for diverse chemical transformations. For instance, substituted tetrazoles can be used to construct fused heterocyclic systems. A notable example involves 5-(2-Iodophenyl)-1H-tetrazole, which acts as a precursor for benzoiodazolotetrazole (BIAT) systems through oxidative ligand substitution, where the iodine(III) center is stabilized by coordination with the tetrazole's nitrogen atoms.

Furthermore, tetrazole derivatives have been modified to create unique reactive intermediates for cycloaddition reactions. (1H-Tetrazol-5-yl)-allenes, which can be synthesized from tetrazole-based phosphonium salts, have been shown to undergo microwave-induced [3+2] cycloadditions with aziridines to selectively form highly substituted pyrroles and 4-methylenepyrrolidines. researchgate.net This demonstrates how the tetrazole moiety can be used as a stable platform from which to launch the synthesis of other important classes of heterocycles.

Application in Coordination Chemistry as a Ligand

The tetrazole ring is an exceptional ligand for metal ions due to its four nitrogen atoms, which offer multiple potential coordination sites. mdpi.comresearchgate.net This versatility has led to widespread use in the construction of coordination complexes and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The deprotonated form, tetrazolate, is a versatile linker, capable of binding to metal centers in at least nine distinct modes, facilitating the creation of diverse and complex architectures. rsc.org

Metal complexes featuring tetrazole-based ligands are typically synthesized by reacting the corresponding tetrazole with a metal salt. For example, new Mn(II) complexes have been prepared by reacting various cyanopyridines with sodium azide in the presence of Mn(II) salts, which generates the pyridyl-tetrazole ligand in situ followed by coordination. rsc.org Similarly, copper(II) complexes have been synthesized using 5-methyltetrazole and other co-ligands like 2,2′-bipyridine. rsc.org

Characterization of these complexes is performed using a range of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise coordination environment of the metal ion and the binding mode of the tetrazole ligand. researchgate.netrsc.org Spectroscopic methods such as IR and UV-Vis, along with elemental analysis and thermal analysis (DTA), provide further characterization of the synthesized compounds. rsc.orgmdpi.com

Table 2: Selected Metal Complexes with Tetrazole-Based Ligands

| Ligand | Metal Ion | Resulting Complex Example | Reference |

|---|---|---|---|

| 5-(4-pyridyl)tetrazole | Mn(II) | [Mn{5-(4-pyridyl)-tetrazolato}₂(H₂O)₄] | rsc.org |

| 5-methyltetrazole | Cu(II) | [Cu₂(bipy)₂L₄] (L = 5-methyltetrazolate) | rsc.org |

The tetrazole ring can coordinate to metal centers through any of its nitrogen atoms, and it can act as a monodentate, bidentate, or bridging ligand. rsc.orgrsc.org In the case of 5-substituted tetrazoles, coordination typically involves the N1, N2, or N4 atoms. For instance, in a Molybdenum(VI) complex with 5-(2-pyridyl-1-oxide)tetrazole, the ligand coordinates in a bidentate fashion through the pyridyl-oxide oxygen and a tetrazole nitrogen. mdpi.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the substituent at the C5 position, and the presence of other ligands. The 2-methoxybenzyl group in this compound could potentially influence the coordination preference through steric hindrance or by weak interactions involving the methoxy (B1213986) oxygen atom.

Exploration in Materials Science

The properties of tetrazole derivatives, particularly their high nitrogen content, thermal stability, and coordination ability, make them attractive for applications in materials science. mdpi.com They have been investigated for use in energetic materials, as components of porous coordination polymers, and as stabilizers for nanocrystals. mdpi.comrsc.org

The high nitrogen content and large positive enthalpy of formation of many tetrazole compounds make them suitable candidates for high-energy materials. rsc.org For example, combining tetrazole and triazole moieties has been explored to produce hybrid molecules with desirable energetic properties. rsc.org The thermal stability of these compounds is a critical factor, often investigated using differential thermal analysis. mdpi.com

In the realm of nanomaterials, tetrazole derivatives have been developed as novel capping ligands for the stabilization of water-soluble nanocrystals. Specifically, 5-(2-mercaptoethyl)-1H-tetrazole has been successfully used in the aqueous synthesis of CdTe and Au nanocrystals, with the resulting CdTe nanocrystals exhibiting high photoluminescence efficiencies. This ligand's ability to facilitate the formation of hydrogels and aerogels from the nanocrystals highlights the role of tetrazoles in creating advanced, functional porous materials. The structure of this compound, with its coordinating tetrazole ring, suggests its potential as a component in the design of new metal-organic materials and functional polymers.

Precursors for Nitrogen-Rich Polymers

The high nitrogen content of the tetrazole ring makes it an ideal building block for the synthesis of nitrogen-rich polymers, which are of significant interest as energetic materials. researchgate.netazaruniv.ac.ir These polymers are explored for applications where high energy release is required, such as in propellants and explosives. nih.gov The goal is to develop materials that possess high thermal and physical stability, which is crucial for stabilizing energetic fillers. uni-muenchen.deuni-muenchen.de

Key Polymerization Strategies for Tetrazole-Based Polymers:

| Polymerization Method | Monomer Example | Key Feature | Reference |

| Radical Polymerization | 5-aminotetrazole reacted with acryloyl chloride | Creates polymers like poly(acrylamidotetrazole). | znaturforsch.com |

| Polycondensation | Functionalized tetrazolyl hydrazines | Produces polymers with high thermal stability. | uni-muenchen.de |

Components in Functional Materials Research (e.g., photography, imaging chemicals)

Tetrazole derivatives are utilized in various functional materials due to their unique photochemical and coordination properties. nih.govnih.gov In the fields of photography and photoimaging, tetrazoles have been employed as stabilizers. nih.gov Their ability to form stable complexes with metal ions is a key property in these applications. nih.gov

More advanced applications leverage the photosensitive nature of the tetrazole ring. Aryl tetrazoles can undergo rapid photolytic cleavage, extruding nitrogen gas to form a reactive nitrile imine intermediate. nih.gov This photochemical transformation is the basis for several applications:

Photoactivatable Fluorophores: A hydroxy-functionalized phenyl tetrazole can act as a "photocage." Upon irradiation, the tetrazole cleaves, leading to an electronic inversion that "turns on" the fluorescence of a push-pull fluorophore. This allows for spatiotemporally resolved live-cell fluorescence imaging. nih.gov

Photoclick Chemistry: The light-induced formation of nitrile imine intermediates from tetrazoles allows for cycloaddition reactions with alkenes. nih.gov This "photoclick" reaction is a powerful tool for biomolecular labeling and modifying material surfaces. nih.govacs.org

Nanocrystal Capping Ligands: Tetrazole derivatives, such as 5-(2-mercaptoethyl)-1H-tetrazole, have been synthesized and used as capping ligands to stabilize water-soluble nanocrystals, like CdTe and Au. These capped nanocrystals exhibit high photoluminescence efficiencies and can form 3D gel structures. nih.gov

These applications highlight the versatility of the tetrazole moiety in creating materials with tunable, light-responsive properties for advanced imaging and materials science. researchgate.net

Development of Analytical Methodologies for Research Matrices

The increasing use of tetrazole derivatives in various fields necessitates the development of robust analytical methods for their quantification and detection in complex mixtures and biological systems.

Quantification in Complex Chemical Mixtures

The analysis of 5-substituted 1H-tetrazoles and their related impurities in bulk samples is crucial for quality control and research. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for this purpose.

A common approach is the use of reversed-phase UHPLC (RP-UHPLC), which allows for the separation and simultaneous determination of the main compound and its related substances. ijrpc.com For example, a gradient liquid chromatographic method can be developed using a C18 column to achieve adequate separation of a tetrazole-containing compound from its process-related impurities. ijrpc.com The method's performance is validated according to ICH guidelines for specificity, linearity, accuracy, and precision. ijrpc.com

Spectroscopic methods are also essential for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of synthesized tetrazole derivatives, while mass spectrometry provides information on the molecular weight and fragmentation patterns. chemistryjournals.netresearchgate.netsemanticscholar.org

Table of Analytical Techniques for Tetrazole Derivatives:

| Technique | Application | Key Information Provided |

| RP-UHPLC | Purity analysis and quantification of bulk samples. | Separation of main compound from impurities; Assay determination. ijrpc.com |

| ¹H NMR | Structural elucidation. | Information on the chemical environment of protons. chemistryjournals.netsemanticscholar.org |

| ¹³C NMR | Structural confirmation. | Information on the carbon skeleton of the molecule. chemistryjournals.netsemanticscholar.org |

| Mass Spectrometry | Molecular weight determination. | Confirms molecular formula and fragmentation. researchgate.net |

| FT-IR Spectroscopy | Functional group identification. | Confirms the presence of key chemical bonds. researchgate.net |

Detection in in vitro Biological Matrices

Evaluating the biological activity of tetrazole compounds requires sensitive methods for their detection and the assessment of their effects in in vitro models.

For anticancer activity screening, tetrazole derivatives are evaluated against various human cancer cell lines, such as liver carcinoma (HepG2), lung carcinoma (A549), and breast cancer (MCF-7). researchgate.netnih.govnih.gov The in vitro growth inhibitory effects are commonly measured using assays like the sulforhodamine B (SRB) assay or the MTT assay, which determine cell viability after exposure to the compound. researchgate.net The results are often reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

In the context of antimicrobial screening, the activity of tetrazole derivatives is tested against bacterial and fungal strains. nih.govchemistryjournals.net The disc diffusion method is a widely used technique where the zone of inhibition around a disc impregnated with the test compound is measured to assess its antimicrobial efficacy. nih.govnih.gov The minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, can also be determined. acs.org

These in vitro assays are fundamental for identifying biologically active tetrazole derivatives and understanding their potential as therapeutic agents. nih.gov

Future Research Directions and Emerging Paradigms for 5 2 Methoxybenzyl 1h Tetrazole

Development of Novel and Sustainable Synthetic Routes